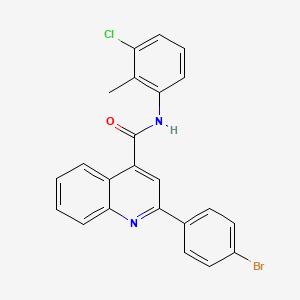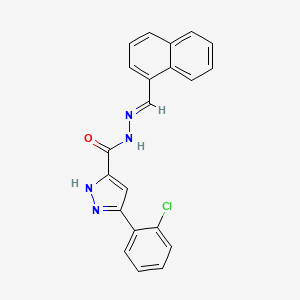![molecular formula C20H22N4O5 B11663491 4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B11663491.png)
4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL ACETATE is a complex organic molecule that features a pyrano[2,3-c]pyrazole core. This structure is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as amino, cyano, and methoxy groups, contributes to its diverse reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL ACETATE typically involves multi-step organic reactions. One common approach is the condensation of arylidenemalononitriles with substituted 5-pyrazolones . This reaction is often carried out under basic conditions, using catalysts such as triethylamine, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups. The choice of reagents and solvents would be tailored to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL ACETATE: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield aldehydes or acids, while reduction of the cyano group could produce primary amines.
Aplicaciones Científicas De Investigación
4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL ACETATE: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL ACETATE exerts its effects is likely related to its ability to interact with various molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The pyrano[2,3-c]pyrazole core may also play a role in stabilizing these interactions through π-π stacking and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar compounds to 4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}-2,6-DIMETHOXYPHENYL ACETATE include other pyrano[2,3-c]pyrazole derivatives, such as:
- 4-alkyl-6-amino-5-cyano-3-methyl-2H,4H-pyrano[2,3-c]pyrazoles
- 6-amino-4-aryl-5-cyano-3-(3-cyanopyridin-2-yl)-2H,4H-pyrano[2,3-c]pyrazoles
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of functional groups in **4-{6-AMINO-5-CYANO-3-PROPYL-1H,
Propiedades
Fórmula molecular |
C20H22N4O5 |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
[4-(6-amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C20H22N4O5/c1-5-6-13-17-16(12(9-21)19(22)29-20(17)24-23-13)11-7-14(26-3)18(28-10(2)25)15(8-11)27-4/h7-8,16H,5-6,22H2,1-4H3,(H,23,24) |
Clave InChI |
GVJYJSFOEHJIQG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)OC)OC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methyl-1,3-benzothiazol-2-yl)-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B11663409.png)
![(5Z)-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11663416.png)
![Diethyl 5-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11663418.png)
![N-[4-(butan-2-yl)phenyl]-2-(3,4-dichlorophenyl)quinoline-4-carboxamide](/img/structure/B11663424.png)
![dimethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11663432.png)
![[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate](/img/structure/B11663441.png)
![6-methyl-7-[(4-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11663445.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoyl]leucine](/img/structure/B11663458.png)

![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663468.png)


![4-[(4-Chlorophenyl)sulfanyl]-3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrazole](/img/structure/B11663483.png)
![[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] benzoate](/img/structure/B11663489.png)
